Allatostatin II acetate

Description

BenchChem offers high-quality Allatostatin II acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allatostatin II acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H78N14O15 |

|---|---|

Molecular Weight |

1127.2 g/mol |

IUPAC Name |

acetic acid;(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H74N14O13.C2H4O2/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50;1-2(3)4/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54);1H3,(H,3,4)/t28-,32-,33-,34-,35-,36-,37-;/m0./s1 |

InChI Key |

LNNYCZNOAVGGSC-ZTRLKRQTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

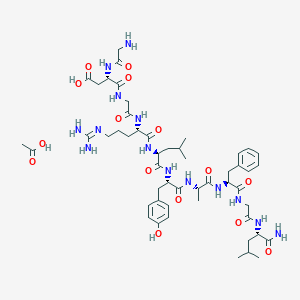

Allatostatin II acetate peptide sequence GDGRLYAFGL-NH2

Sequence: H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 Classification: Type-A Allatostatin (FGLa/AST-A)

Abstract

Allatostatin II (Dip-AST 2) is a decapeptide originally isolated from the cockroach Diploptera punctata. It belongs to the FGLa/AST-A family of neuropeptides, characterized by the C-terminal consensus sequence -YXFGL-NH2.[1] Functionally, it acts as a pleiotropic inhibitor, primarily suppressing Juvenile Hormone (JH) biosynthesis in the corpora allata (CA) and modulating myotropic activity in the insect gut. This guide details the physicochemical properties, receptor pharmacology, solid-phase synthesis protocols, and validated bioassays for Dip-AST 2, designed for researchers in insect neuroendocrinology and peptide drug discovery.

Part 1: Molecular Identity & Physicochemical Profile

The "acetate" designation in the topic refers to the counterion salt form. For biological assays, the acetate salt is preferred over trifluoroacetate (TFA) salts to prevent cytotoxicity in sensitive in vitro systems.

Structural Specifications

| Property | Value | Notes |

| Sequence | GDGRLYAFGL-NH₂ | C-terminal amidation is critical for receptor binding. |

| Length | 10 Amino Acids | |

| Molecular Formula | C₄₉H₇₄N₁₄O₁₃ | Free base |

| Molecular Weight | 1067.21 Da | Monoisotopic |

| Isoelectric Point (pI) | ~6.0 | Neutral at physiological pH. |

| Net Charge (pH 7.0) | 0 | Asp (-) and Arg (+) balance; N-term (+) balances C-term amide (0). |

| Hydropathy | Amphipathic | Hydrophobic C-terminus (YAFGL); Hydrophilic N-terminus. |

Solubility & Handling

-

Solubility: Soluble in water (up to 1 mg/mL). For higher concentrations or stock solutions, use 10-30% Acetonitrile/Water or 0.1% Acetic Acid.

-

Storage: Lyophilized powder is stable at -20°C for >1 year. Reconstituted aliquots should be stored at -80°C. Avoid repeated freeze-thaw cycles.

-

Vessel Adsorption: Peptides in the AST-A family can adsorb to plastic. Use low-binding polypropylene tubes or siliconized glass.

Part 2: Physiological Mechanism of Action

Allatostatin II acts via Allatostatin A Receptors (AstA-R) , which are G Protein-Coupled Receptors (GPCRs) structurally related to the vertebrate Galanin/Somatostatin receptor family.

Signaling Pathway

Upon binding to the AstA receptor on the Corpora Allata cells, the complex activates the Gαi/o signaling cascade. This leads to the inhibition of Adenylyl Cyclase (AC), a reduction in intracellular cAMP, and a subsequent decrease in PKA activity. This pathway ultimately suppresses the enzymatic machinery required for Juvenile Hormone (JH) biosynthesis.[2]

Pathway Visualization

Figure 1: Signal transduction pathway of Allatostatin II in Corpora Allata cells via Gi/o-coupled GPCRs.

Part 3: Synthesis & Purification Protocol

The synthesis of Allatostatin II requires Fmoc Solid-Phase Peptide Synthesis (SPPS) .[3] The C-terminal amide necessitates the use of a Rink Amide linker.

Synthesis Workflow

Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Scale: 0.1 mmol (typical research scale).

-

Resin Swelling: DCM (20 min).

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling Cycles (Iterative):

-

Amino Acid: 5 equivalents (eq).

-

Activator: HBTU/HOBt or HATU (4.9 eq).

-

Base: DIEA (10 eq).

-

Solvent: DMF.

-

Time: 45–60 min at Room Temperature.

-

Note: Double couple the bulky residues (Phe, Tyr) to ensure completion.

-

-

Final Cleavage:

-

Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

-

Time: 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Purification & QC

-

HPLC: Reverse-phase C18 column.

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 60% B over 30 min.

-

-

Salt Exchange: To convert TFA salt to Acetate salt (critical for bioassays), re-dissolve peptide in weak acetic acid and lyophilize, or use an ion-exchange column.

-

Validation: ESI-MS must show [M+H]⁺ peak at ~1068.2.

Figure 2: Step-by-step Fmoc SPPS workflow for generating high-purity Allatostatin II Acetate.

Part 4: Experimental Protocols (Bioassays)

In Vitro Radiochemical Assay for JH Inhibition

This assay measures the inhibition of Juvenile Hormone III biosynthesis by isolated Corpora Allata (CA).

Reagents:

-

Medium 199 (modified with Hanks’ salts, 20 mM HEPES, pH 7.2).

-

L-[Methyl-³H]methionine (radiotracer).

-

Isooctane.

Protocol:

-

Dissection: Dissect CA pairs from Diploptera punctata (or target species) females (Day 4-5 post-emergence).

-

Incubation: Place individual CA pairs in 100 µL Medium 199 containing L-[Methyl-³H]methionine.

-

Treatment: Add Allatostatin II (10⁻⁹ M to 10⁻⁵ M) to the experimental wells. Use vehicle (water/buffer) for controls.

-

Duration: Incubate for 3 hours at 27°C with gentle shaking.

-

Extraction: Add 250 µL isooctane to extract the synthesized JH III. Vortex and centrifuge.

-

Quantification: Aliquot the isooctane phase into scintillation fluid and count radioactivity (CPM).

-

Calculation: Convert CPM to pmol JH released per hour using the specific activity of the tracer.

Gut Motility Assay (Myoinhibition)

Protocol:

-

Isolate the hindgut/foregut of the insect.

-

Mount in a myograph chamber filled with physiological saline.

-

Allow tissue to stabilize until spontaneous contractions are regular.

-

Apply Allatostatin II and record the reduction in contraction amplitude and frequency via force transducer.

Part 5: References

-

Woodhead, A. P., Stay, B., Seidel, S. L., Khan, M. A., & Tobe, S. S. (1989). Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997-6001. Link

-

Stay, B., & Tobe, S. S. (2007). The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual Review of Entomology, 52, 277-299. Link

-

Bendena, W. G., et al. (1999). Molecular characterization of the inhibitory myotropic peptide, allatostatin, in the cockroach Diploptera punctata. Peptides, 20(1), 107-111.

-

Lenz, C., et al. (2000). Identification of a Drosophila melanogaster G protein-coupled receptor for the allatostatin A peptides.[1] Biochemical and Biophysical Research Communications, 273(2), 571-577. Link

Sources

- 1. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An anti-juvenile hormone agent, ethyl 4-(2-benzylhexyloxy)benzoate, inhibits juvenile hormone synthesis through the suppression of the transcription of juvenile hormone biosynthetic enzymes in the corpora allata in Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The FGLa/AST Neuropeptide Family: Evolutionary Conservation, Signaling Architecture, and Pharmacological Potential

Executive Summary

The FGLa/Allatostatin (AstA) family represents a critical node in the evolution of neuroendocrine signaling. Originally identified in the cockroach Diploptera punctata as inhibitors of Juvenile Hormone (JH) biosynthesis, these peptides have since been recognized as the protostomian orthologs of the vertebrate Galanin/Kisspeptin superfamily. This guide dissects the molecular conservation of the FGLa motif (Phe-Gly-Leu-amide), the co-evolution of their G-Protein Coupled Receptors (GPCRs), and the functional divergence that has partitioned their roles between insect growth regulation and vertebrate metabolic/reproductive control. For drug development professionals, the AstA system offers a dual-use template: a target for "green" agrochemical pest control and a structural scaffold for designing stable peptide therapeutics.

Molecular Architecture & Structural Conservation

The defining feature of the AstA family is the C-terminal -FGLamide motif.[1] This structural signature is the "key" that unlocks the orthologous GPCRs across vast phylogenetic distances.

The FGLa Motif: A Universal code

Unlike the N-terminal variability seen in many neuropeptide families, FGLa peptides exhibit strict C-terminal conservation. This region dictates receptor binding affinity and activation.

Table 1: Comparative Sequence Analysis of the FGLa/Galanin Superfamily

| Phylum | Species | Peptide Family | Representative Sequence (C-terminal focus) |

| Arthropoda | D. punctata (Cockroach) | Allatostatin A (AstA) | ...LYSFGL-NH2 |

| D. melanogaster (Fruit Fly) | AstA-1 | ...SRPYSFGL-NH2 | |

| Mollusca | Aplysia californica | Buccalin | ...GMDFGL-NH2 |

| Vertebrata | Homo sapiens | Galanin | ...GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS (N-term active) |

| Homo sapiens | Kisspeptin-10 | ...YNWNSFGLRF-NH2 |

Technical Insight: The vertebrate Kisspeptin (metastin) retains the FGL core within its C-terminus (FGLRF), providing the strongest molecular link to the invertebrate AstA family. Galanin, while evolutionarily related via receptor ancestry, has shifted its bioactive core to the N-terminus, a phenomenon known as "ligand flipping."

Evolutionary Trajectory: The "Great Divergence"

The evolutionary history of the FGLa/AST family is defined by gene duplication and lineage-specific loss. The ancestral bilaterian genome likely contained a precursor gene that duplicated to give rise to the AstA/Buccalin lineage and the Galanin/Kisspeptin lineage.

Phylogenetic Reconstruction

-

Protostomes (Insects, Molluscs): Retained the AstA/Buccalin system.[2] The Galanin/Kisspeptin system was lost in Ecdysozoa (arthropods/nematodes).

-

Deuterostomes (Vertebrates): Retained the Galanin/Kisspeptin system.[3] The AstA system was lost prior to the echinoderm split.

Figure 1: Phylogenetic divergence of the FGLa/Galanin superfamily. Note the retention of the FGL motif in Kisspeptin and the lineage-specific losses that define current neuropeptide distribution.

Receptor-Ligand Dynamics & Signaling

AstA peptides signal through AlstR (Allatostatin Receptors) , which are Rhodopsin-like GPCRs (Class A). These receptors are structurally homologous to the vertebrate GalR1-3 and Kiss1R .

Mechanism of Action

The primary signaling cascade is inhibitory, mediated by Gαi/o proteins. This explains the "static" nature of the peptide (Allato-statin = to stop/inhibit).

-

Primary Effector: Inhibition of Adenylyl Cyclase (AC).

-

Secondary Effectors:

-

Reduction of intracellular cAMP.

-

Activation of GIRK (G-protein coupled Inwardly Rectifying Potassium) channels

Hyperpolarization. -

Inhibition of Voltage-Gated Calcium Channels (VGCC)

Reduced neurotransmitter release.

-

Figure 2: The canonical Gi/o signaling pathway utilized by FGLa/AstA receptors. The net result is cellular inhibition, manifesting as reduced secretion (JH) or muscle relaxation (gut).

Functional Physiology & Pharmacological Potential[6]

Physiological Roles

-

Insect Growth Regulation (IGR): In Dictyoptera (cockroaches) and Orthoptera (crickets), AstA inhibits the Corpora Allata (CA), stopping the production of Juvenile Hormone.[1] This prevents metamorphosis or reproduction.

-

The "Brain-Gut" Axis: In Diptera (flies) and Lepidoptera (moths), AstA does not inhibit JH. Instead, it acts as a potent myoinhibitor of the gut and a satiety signal . It regulates foraging behavior (e.g., Drosophila "sitter" vs. "rover" phenotypes).[4][5]

Drug Development Applications

-

Next-Gen Pesticides: Peptidomimetics of AstA are prime candidates for species-specific insecticides. By targeting the AstA receptor, one can disrupt feeding or development without affecting vertebrates (who lack the AstA receptor).

-

Challenge: Native peptides are rapidly degraded by hemolymph peptidases.

-

Solution: Backbone cyclization or N-methylation to enhance bioavailability.

-

-

Therapeutic Analogs: The structural homology with Galanin receptors suggests that stable AstA scaffolds could be engineered to target human GalR/KissR for treating neuroendocrine tumors or metabolic disorders.

Experimental Frameworks

To study this family, researchers must employ a "Deorphanization Pipeline." Below is a validated protocol for characterizing novel FGLa peptides and their receptors.

Protocol: Receptor Deorphanization & Functional Characterization

Objective: Identify the cognate GPCR for a predicted FGLa peptide and validate signaling via Calcium Mobilization.

Phase 1: In Silico Mining

-

Transcriptome Search: Use tBLASTn to search the target species' transcriptome using the Drosophila DAR-1 sequence as a query.

-

Motif Confirmation: Verify the presence of the 7-transmembrane domain and the DRY motif (involved in G-protein coupling) in the candidate receptor.

Phase 2: Heterologous Expression

-

Vector Construction: Clone the candidate receptor ORF into a mammalian expression vector (e.g., pcDNA3.1).

-

Transfection: Transfect CHO-K1 or HEK293 cells.

-

Critical Step: Co-transfect with a promiscuous G-protein (Gα16 or Gqi5 ) to force the naturally Gi-coupled receptor to signal through the Gq-Calcium pathway. This allows for easy fluorescent detection.

-

Phase 3: Calcium Imaging Assay

-

Cell Loading: Incubate transfected cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins at 37°C.

-

Baseline Measurement: Record fluorescence (Ex 488nm / Em 520nm) for 30 seconds to establish baseline.

-

Peptide Challenge: Inject the synthetic FGLa peptide (10 nM – 10 µM).

-

Data Acquisition: Monitor fluorescence spike. A >20% increase over baseline confirms receptor activation.

Figure 3: Workflow for the deorphanization of FGLa receptors using a promiscuous G-protein strategy to convert inhibitory signals into readable calcium spikes.

References

-

Wegener, C., & Chen, J. (2022). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Physiology. Link

-

Felix, R. C., et al. (2015).[1][6] Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes. PLOS ONE. Link

-

Lenz, C., et al. (2000).[6] Molecular cloning and genomic organization of a second probable allatostatin receptor in Drosophila melanogaster. Biochemical and Biophysical Research Communications. Link

-

Hergarden, A. C., et al. (2012).[1] The FGLamide-Allatostatins Influence Foraging Behavior in Drosophila melanogaster.[5] PLOS ONE. Link

-

Veenstra, J. A. (2009). The contribution of the genomes of a termite and a locust to our understanding of insect neuropeptides and neurohormones. Frontiers in Neuroendocrinology. Link

-

Caers, J., et al. (2012). More than two decades of research on insect neuropeptide GPCRs: an overview. Frontiers in Endocrinology. Link

Sources

- 1. sdbonline.org [sdbonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The FGLamide-Allatostatins Influence Foraging Behavior in Drosophila melanogaster | PLOS One [journals.plos.org]

- 5. The FGLamide-allatostatins influence foraging behavior in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]

Methodological & Application

How to dissolve Allatostatin II acetate for cell culture

Application Note: Optimization of Allatostatin II Acetate Reconstitution for In Vitro Applications

Introduction & Scope

Allatostatin II (often abbreviated as AST-2 or Dippu-AST 2) is a neuropeptide originally isolated from the cockroach Diploptera punctata. It belongs to the "FGLamide" family of peptides, characterized by a conserved C-terminal sequence that mediates binding to G-protein coupled receptors (GPCRs). Physiologically, Allatostatins are pleiotropic: they inhibit juvenile hormone (JH) biosynthesis in the corpora allata, modulate gut motility, and regulate nutrient absorption.

For researchers utilizing Allatostatin II acetate , proper reconstitution is the single most critical variable affecting experimental reproducibility. The "acetate" designation indicates the peptide is supplied as an acetate salt. While this generally enhances aqueous solubility compared to the free base, the peptide’s specific amino acid sequence dictates its hydrophobic character.

This guide provides a scientifically grounded protocol for dissolving Allatostatin II acetate, ensuring stability, sterility, and biological activity in cell culture systems.

Physicochemical Profile & Solubility Logic

Before reconstitution, one must analyze the peptide's intrinsic properties.[1] The standard Allatostatin II (D. punctata) sequence is used here as the reference model.

Table 1: Physicochemical Properties of Allatostatin II

| Property | Value / Description |

| Sequence | Val-Arg-Pro-Ala-Pro-Phe-Ser-Val-Gly-Leu-NH₂ |

| Length | 10 Amino Acids |

| Molecular Weight | ~1083.3 g/mol |

| Isoelectric Point (pI) | ~11.0 (Highly Basic) |

| Net Charge (pH 7.0) | +2 (N-terminus, Arg) |

| Hydrophobicity | High (Val, Pro, Phe, Leu residues) |

| Salt Form | Acetate (Counter-ion to basic residues) |

The Solubility Mechanism

-

The Acetate Advantage: As a basic peptide (pI ~11), Allatostatin II is positively charged at neutral pH. The acetate counter-ions help solvate these charges, making the salt form theoretically water-soluble.

-

The Hydrophobic Barrier: Despite the charge, the sequence contains 60% hydrophobic residues (Val, Pro, Phe, Leu). At high concentrations (>1 mg/mL), hydrophobic interactions may drive aggregation, causing the peptide to "crash out" or form invisible micelles that reduce effective concentration.

-

The Solution: We utilize a "Stepwise Solvation Strategy." We attempt aqueous dissolution first (leveraging the acetate salt), but remain ready to use an organic co-solvent (DMSO) or weak acid (Acetic Acid) to disrupt hydrophobic aggregates if necessary.

Protocol: Reconstitution & Storage

Reagents Required:

-

Allatostatin II Acetate (Lyophilized powder)

-

Sterile PCR grade water (Endotoxin-free)

-

Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Optional)

-

0.1 M Acetic Acid (Optional)

-

Low-binding microcentrifuge tubes (e.g., Eppendorf LoBind®)

Step 1: Pre-Reconstitution Handling

-

Centrifugation: Upon receipt, centrifuge the vial at 10,000 x g for 2 minutes . Lyophilized peptides often disperse onto the cap during transit; this ensures the entire pellet is at the bottom.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the peptide.

Step 2: Solubility Testing (The "Drop Test")

Do not add the full volume of solvent immediately.[2]

-

Add 50 µL of Sterile Water to the peptide pellet.

-

Vortex gently for 30 seconds.

-

Visual Check:

Step 3: Rescue Strategy (If Water Fails)

If the peptide is stubborn (common with high-purity hydrophobic batches):

-

Add DMSO dropwise to the cloudy suspension. Ideally, aim for a final DMSO concentration of 5-10% of the stock volume.

-

Example: If you added 50 µL water, add 5-10 µL DMSO.

-

-

Vortex vigorously. The solution should clear immediately.

-

Once dissolved, dilute with sterile water to your target Stock Concentration (typically 1 mM or 1 mg/mL ).

Step 4: Sterilization

-

Do not autoclave. Peptides are heat-labile.

-

Filter sterilization using a 0.22 µm PVDF or PES syringe filter is recommended only if the stock volume is large (>1 mL).

-

Note: For small volumes (<1 mL), filtration results in significant peptide loss due to membrane adsorption. It is better to prepare the stock using sterile solvents in a laminar flow hood and assume sterility, or accept loss and filter.

Step 5: Aliquoting and Storage

-

Prepare aliquots (e.g., 10 µL or 50 µL) in Low-Binding Tubes .

-

Why? Hydrophobic peptides stick to standard polypropylene. You can lose up to 30% of your mass to the tube walls in 24 hours.

-

-

Flash freeze in liquid nitrogen or dry ice/ethanol.

-

Store at -80°C (stable for 6-12 months). Avoid freeze-thaw cycles.

Cell Culture Application Guide

When applying the stock solution to cells, you must calculate the final vehicle concentration.

Scenario: You have a 1 mM Stock in 10% DMSO / 90% Water. Target: You want to treat cells with 1 µM Allatostatin II.

-

Dilution Factor: 1:1000.

-

Final DMSO Concentration: 10% / 1000 = 0.01% .

-

Safety Check: Most mammalian and insect cell lines tolerate up to 0.1% DMSO without phenotypic changes. 0.01% is negligible.

-

Experimental Workflow:

-

Thaw one aliquot of stock on ice.

-

Prepare an Intermediate Dilution in culture media (e.g., dilute 1 mM stock 1:10 to 100 µM).

-

Add the intermediate dilution to cell wells to reach the final 1 µM concentration.

-

Why? Adding 1 µL of pure DMSO stock directly to 1 mL of media can cause local precipitation of the peptide before it disperses. Intermediate dilution prevents this "shock."

-

Mechanistic Context: Signaling Pathway[5]

Understanding the downstream effects is crucial for assay design. Allatostatin II binds to the AlstR (a GPCR), primarily coupling to

Caption: Putative signaling cascade of Allatostatin II via AlstR, showing dual coupling to Gi/o (cAMP reduction) and Gq (Calcium mobilization).

Troubleshooting & FAQ

Q: The peptide gelled when I added water. What happened? A: You likely have a high concentration of hydrophobic residues interacting. Add 10-20 µL of 10% Acetic Acid or DMSO immediately. The gel should dissolve.

Q: Can I store the stock at 4°C? A: Only for 24-48 hours. Peptides in solution are subject to oxidation (Methionine residues) and deamidation (Asparagine/Glutamine). Always store long-term at -80°C.

Q: My cells are detaching after treatment. A: Check your solvent control. If you used 100% DMSO to make the stock and didn't dilute enough, the final DMSO % might be toxic (>0.5%). Ensure final DMSO is <0.1%.[2]

References

-

Tobe, S. S., et al. (2000). "Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors." Journal of Insect Physiology, 46(3), 231-242.[4] Link

-

Lenz, C., et al. (2000). "Molecular cloning and genomic organization of a second probable allatostatin receptor in Drosophila melanogaster." Biochemical and Biophysical Research Communications, 273(3), 1126-1131. Link

-

Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Resource. Link

-

Bachem. "Peptide Solubility and Handling Guidelines." Application Note. Link

-

Bendena, W. G., et al. (1999).[4] "Neuropeptide and neuropeptide receptor genes of the cockroach, Diploptera punctata." Annals of the New York Academy of Sciences, 897, 311-329. Link

Sources

- 1. bachem.com [bachem.com]

- 2. biocat.com [biocat.com]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision In Vitro Gut Motility Assay Using Allatostatin II Acetate

Abstract & Mechanistic Grounding

Allatostatin II (Ast-II) is a neuropeptide belonging to the Allatostatin A (AstA) family, characterized by the C-terminal -FGL-amide consensus sequence. While originally identified for their role in inhibiting juvenile hormone biosynthesis in the corpora allata, AstA peptides are potent pleiotropic regulators of gut physiology. They act as "brain-gut" peptides, primarily exerting myoinhibitory effects on the foregut and hindgut smooth muscle via

In an in vitro organ bath setting, Allatostatin II acetate acts by hyperpolarizing the muscle membrane, likely through the modulation of potassium channels and the inhibition of cAMP accumulation. This protocol details the precise concentration ranges, buffer formulations, and experimental workflows required to generate robust dose-response curves for gut motility inhibition.

Signaling Pathway Visualization

The following diagram illustrates the putative signaling cascade initiated by Allatostatin II binding, leading to muscle relaxation.

Figure 1: Putative signal transduction pathway for Allatostatin II-mediated myoinhibition in insect visceral muscle.

Compound Profile & Preparation[1][2][3][4][5]

Compound: Allatostatin II Acetate

Sequence: H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH

Reconstitution Protocol

To ensure experimental consistency, avoid repeated freeze-thaw cycles.

-

Stock Solution (

): Dissolve -

Aliquot Storage: Dispense into

aliquots in low-binding microcentrifuge tubes. Flash freeze in liquid nitrogen and store at -

Stability: Stable for 6 months at

. Working solutions should be prepared fresh daily.

Experimental Setup: The Organ Bath

The reliability of motility assays hinges on the physiological saline composition. The following "Standard Insect Saline" is optimized for Lepidopteran and Dipteran gut tissues.

Physiological Saline (1L)

| Component | Concentration (mM) | Mass (g/L) | Function |

| NaCl | 154.0 | 9.00 | Osmotic balance/Action potential |

| KCl | 2.7 | 0.20 | Resting membrane potential |

| CaCl | 1.8 | 0.26 | Muscle contraction coupling |

| MgCl | 2.0 | 0.41 | Enzymatic cofactor |

| Glucose/Trehalose | 5.0 | 0.90 | Metabolic substrate |

| HEPES | 10.0 | 2.38 | pH buffering |

-

pH Adjustment: Adjust to pH 7.0–7.2 using 1M NaOH.

-

Aeration: Continuously oxygenate with

(carbogen) or ambient air (species dependent) to maintain tissue viability.

Dosing Protocol & Concentrations

For a standard myoinhibitory assay, Allatostatin II acetate typically exhibits an

Concentration Gradient

Prepare the following working concentrations in physiological saline immediately prior to the assay.

| Designation | Molar Conc. (M) | Preparation (from previous step) | Expected Effect |

| Baseline | 0 | Saline Only | Spontaneous rhythmic contractions |

| Low Dose | 1:10 dilution of | Minimal/Threshold inhibition | |

| Mid Dose 1 | 1:10 dilution of | ~20-30% Inhibition (frequency) | |

| Mid Dose 2 | 1:10 dilution of | ~50% Inhibition ( | |

| High Dose | 1:10 dilution of | Significant amplitude reduction | |

| Saturation | 1:1000 dilution of Stock | Complete cessation of motility |

Application Workflow

The following workflow ensures data integrity by accounting for tissue fatigue and wash-out recovery.

Figure 2: Step-by-step workflow for the in vitro gut motility assay.

Detailed Steps:

-

Mounting: Suspend the isolated gut segment vertically in the organ bath (

or -

Equilibration: Allow tissue to stabilize for 30–60 minutes until regular spontaneous contractions are observed. Wash buffer every 15 minutes.

-

Dosing (Non-Cumulative):

-

Record 5 minutes of baseline activity.

-

Apply the lowest concentration (

). -

Record response for 3–5 minutes (look for immediate frequency drop or amplitude reduction).

-

Washout: Drain and refill bath 3 times. Allow 10–15 minutes for activity to return to baseline.

-

Proceed to the next higher concentration.

-

Data Analysis & Validation

To validate the assay, calculate the Percent Inhibition for both contraction Frequency and Amplitude (Force).

- : Average frequency/amplitude during the 2 minutes prior to dosing.

- : Average frequency/amplitude during the stable phase of the drug effect (usually 1–3 mins post-application).

Acceptance Criteria:

-

Control tissues (saline only) must maintain

stability over the assay duration. -

Washout must restore activity to at least

of original baseline before proceeding to the next dose.

References

-

Woodhead, A. P., et al. (1989). Primary structure of four allatostatins: Neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997–6001. Link

-

Lange, A. B., et al. (1995). The effect of allatostatin and proctolin on the oviducts and hindgut of the cockroach, Diploptera punctata. General and Comparative Endocrinology, 99(1), 36-44. Link

-

Duve, H., et al. (1999). Allatostatins: A growing family of neuropeptides with structural and functional diversity. Cell and Tissue Research, 297, 409–425. Link

-

Matthews, H. J., et al. (2007). Effects of allatostatin on the gut of the moth Lacanobia oleracea. Journal of Insect Physiology, 53(12), 1263-1273. Link

-

Veenstra, J. A. (2009). Allatostatins A, B and C in the gut of the fruit fly Drosophila melanogaster. Peptides, 30(7), 1384-1389. Link

Application Notes and Protocols for Immunohistochemical Analysis of Allatostatin A Receptors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the immunohistochemical (IHC) detection of Allatostatin A receptors (AstA-Rs). This document addresses the significant challenges in the field, primarily the lack of commercially validated antibodies, and offers robust strategies for successful receptor localization and signaling pathway elucidation.

Introduction: The Allatostatin A System - A Key Regulator in Invertebrate Physiology

Allatostatin A (AstA) neuropeptides are pleiotropic signaling molecules in invertebrates, playing crucial roles in regulating a wide array of physiological processes. These include the modulation of feeding behavior, gut motility, sleep, and the biosynthesis of juvenile hormone, a critical developmental regulator. The biological effects of AstA are mediated by two distinct G-protein coupled receptors (GPCRs), Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2). These receptors are homologous to the mammalian galanin and somatostatin receptor families, suggesting a deep evolutionary conservation of this signaling system.

Understanding the precise tissue and cellular distribution of AstA-R1 and AstA-R2 is paramount for dissecting their specific functions and for the development of novel insecticides or therapeutic agents targeting these pathways. Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression within the native tissue context. However, the study of AstA-Rs via IHC is hampered by a significant hurdle: the current lack of commercially available, robustly validated antibodies specific for these receptors.

This guide, therefore, provides not only a foundational IHC protocol adaptable for AstA-Rs but also addresses the critical preceding steps of antibody validation and explores alternative methodologies for receptor localization.

The Critical Challenge: The Dearth of Validated Anti-Allatostatin A Receptor Antibodies

A primary obstacle for researchers in this field is the absence of reliable, commercially available antibodies against AstA-R1 and AstA-R2 that have been rigorously validated for IHC applications. This scarcity is a common issue for many GPCRs due to their complex transmembrane structure, which can make generating specific antibodies challenging.

Therefore, a significant portion of any research plan involving AstA-R IHC must be dedicated to either:

-

Developing and validating a custom antibody.

-

Thoroughly validating any available, non-commercial, or newly commercialized antibody.

Strategy for Custom Antibody Development and Validation

For research groups with the necessary resources, the generation of custom polyclonal or monoclonal antibodies offers the most control over specificity and quality.

Table 1: Key Stages in Custom Antibody Development for AstA-R IHC

| Stage | Key Considerations | Rationale |

| Immunogen Design | - Selection of unique and immunogenic peptide sequences from extracellular or intracellular loops of AstA-R1 and AstA-R2.- Avoidance of transmembrane domains and regions with high homology between the two receptor subtypes. | To generate antibodies that can recognize the native protein in fixed tissue and to ensure subtype specificity. |

| Antibody Production | - Choice between polyclonal (e.g., in rabbits) or monoclonal (e.g., in mice) antibody production. | Polyclonal antibodies may offer a stronger signal due to the recognition of multiple epitopes, while monoclonal antibodies provide high specificity and batch-to-batch consistency. |

| Initial Screening | - ELISA against the immunizing peptide. | To confirm the presence of antibodies that recognize the immunogen. |

| Functional Validation | - Western Blotting on lysates from cells expressing tagged AstA-R1 or AstA-R2.- Immunocytochemistry (ICC) on cells overexpressing the target receptor. | To confirm that the antibody recognizes the full-length protein and can be used in immunolabeling applications. |

| IHC Validation | - Staining of tissues known to express the target receptor (e.g., insect brain, gut).- Comparison with in situ hybridization data for mRNA localization.- Pre-adsorption of the antibody with the immunizing peptide to confirm signal specificity. | To ensure the antibody performs reliably in the intended application and to confirm the specificity of the IHC signal. |

Allatostatin A Receptor Signaling Pathway

AstA-R1 and AstA-R2 are GPCRs that, upon binding of Allatostatin A, initiate intracellular signaling cascades. While the complete downstream pathways are still under active investigation, current evidence suggests coupling to heterotrimeric G-proteins, leading to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).

Caption: Immunohistochemistry Workflow for Frozen Sections.

Detailed Protocol Steps

-

Tissue Preparation:

-

Perfuse the organism with ice-cold PBS followed by 4% PFA.

-

Dissect the tissue of interest (e.g., brain, gut) and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Store at -80°C.

-

-

Sectioning and Staining:

-

Cut 10-20 µm thick sections using a cryostat and mount them on charged slides.

-

Wash the sections with PBS to remove OCT.

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the validated primary anti-AstA-R antibody, diluted in Primary Antibody Diluent, overnight at 4°C in a humidified chamber. The optimal dilution must be determined empirically.

-

Wash the sections three times for 10 minutes each with PBST.

-

Incubate with the fluorophore-conjugated secondary antibody, diluted in Primary Antibody Diluent, for 1-2 hours at room temperature, protected from light.

-

Wash the sections three times for 10 minutes each with PBST.

-

Counterstain with DAPI if desired.

-

Mount the coverslip using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the staining using a confocal or epifluorescence microscope.

-

Acquire images using appropriate filter sets and exposure times.

-

Always include a negative control (omitting the primary antibody) to assess background fluorescence.

-

Table 2: Recommended Starting Conditions for IHC Optimization

| Parameter | Starting Recommendation | Range for Optimization |

| Fixation Time | 4-12 hours | 2-24 hours |

| Primary Antibody Dilution | Determined by validation | 1:100 to 1:2000 |

| Primary Antibody Incubation | Overnight at 4°C | 1-3 hours at RT to 48 hours at 4°C |

| Secondary Antibody Dilution | 1:500 | 1:200 to 1:1000 |

| Antigen Retrieval (Paraffin) | Heat-induced (HIER) in citrate buffer, pH 6.0, for 20 min | Vary buffer (e.g., Tris-EDTA, pH 9.0) and heating time/method |

Alternative Approaches for Allatostatin A Receptor Localization

Given the challenges with antibody-based detection, it is prudent to consider complementary techniques to validate and support IHC findings.

-

In Situ Hybridization (ISH): This technique allows for the localization of AstA-R1 and AstA-R2 mRNA transcripts within tissues. While it does not provide information on protein localization, it can confirm the presence of the receptor transcripts in specific cell populations, providing a valuable correlation with IHC data.

-

Tagged Receptors: Expressing AstA-Rs with a fluorescent protein tag (e.g., GFP) or an epitope tag (e.g., HA, FLAG) in a model system allows for direct visualization of the receptor's subcellular localization without the need for a specific antibody.

Troubleshooting and Data Interpretation

Successful IHC requires meticulous attention to detail and a systematic approach to troubleshooting.

Table 3: Common IHC Problems and Solutions for AstA-R Detection

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Signal or Weak Signal | - Primary antibody not functional or at too low a concentration.- Epitope masking due to over-fixation.- Inefficient antigen retrieval. | - Validate the primary antibody using a positive control.- Perform a titration of the primary antibody.- Optimize fixation time and antigen retrieval conditions. |

| High Background Staining | - Non-specific binding of primary or secondary antibodies.- Inadequate blocking.- Endogenous fluorescence. | - Increase the concentration of serum in the blocking buffer.- Increase the duration and number of wash steps.- Include a negative control without the primary antibody.- Use appropriate spectral imaging and background subtraction. |

| Non-specific Staining | - Cross-reactivity of the primary antibody.- Presence of endogenous peroxidases (for chromogenic detection). | - Perform a peptide block experiment.- Use a more specific monoclonal antibody if available.- Include a quenching step for endogenous enzymes. |

Data Interpretation:

-

Cellular Localization: As GPCRs, AstA-Rs are expected to be localized to the plasma membrane. However, intracellular pools of the receptor may also be present, representing newly synthesized receptors or those undergoing trafficking and degradation.

-

Controls are Key: The interpretation of any IHC result is critically dependent on the appropriate use of controls. A positive control (a tissue known to express the receptor) and a negative control (omission of the primary antibody) are essential for every experiment. For custom antibodies, a peptide block control is mandatory to demonstrate specificity.

Conclusion

The immunohistochemical localization of Allatostatin A receptors is a challenging but achievable goal. Success hinges on a rigorous and upfront validation of the primary antibody. By combining a "best-practices" IHC protocol with alternative localization techniques and a thorough understanding of the potential pitfalls, researchers can confidently map the expression of these important receptors and further unravel the complexities of the Allatostatin A signaling system.

References

-

Biomatik. (2023, December 21). Custom Antibodies: A Critical Tool For Immunohistochemistry. Biomatik. [Link]

-

BIOTEM. Antibody Production for IHC ImmunoHistoChemistry. BIOTEM. [Link]

-

Wegener, C., & Jänsch, L. (2021). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Neuroscience, 15, 788849. [Link]

-

Hergarden, A. C., Tayler, T. D., & Anderson, D. J. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila. Proceedings of the National Academy of Sciences, 109(10), 3967-3972. [Link]

-

Larsen, M. J., Burton, K. J., Zantello, M. R., & Tobe, S. S. (2001). Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells. Biochemical and Biophysical Research Communications, 286(5), 895-901. [Link]

-

Wikipedia. Allatostatin. [Link]

-

Li, S., Li, L., & He, J. (2021). A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain. Frontiers in Marine Science, 8, 723326. [Link]

-

Yoon, J. G., & Stay, B. (1995). Immunocytochemical localization of Diploptera punctata allatostatin-like peptide in Drosophila melanogaster. The Journal of comparative neurology, 363(3), 475-488. [Link]

-

Deveci, D., Martin, B., & Leopold, P. (2019). AstA Signaling Functions as an Evolutionary Conserved Mechanism Timing Juvenile to Adult Transition. Current Biology, 29(5), 803-813.e4. [Link]

-

Felix, R. C., Bendena, W. G., & Tobe, S. S. (2015). Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes. PLoS One, 10(7), e0131931. [Link]

-

Audsley, N., & Weaver, R. J. (2016). Honey Bee Allatostatins Target Galanin/Somatostatin-Like Receptors and Modulate Learning: A Conserved Function?. PLoS One, 11(1), e0146248. [Link]

-

Uhl, G. R., & Sasek, C. A. (1986). In situ hybridization of putative somatostatin mRNA within hypothalamus of the rat using synthetic oligonucleotide probes. Journal of Neuroscience, 6(11), 3258-3264. [Link]

-

Dale, L. B., Seachrist, J. L., Babwah, A. V., & Ferguson, S. S. (2010). Analysis of GPCR localization and trafficking. Methods in molecular biology (Clifton, N.J.), 618, 269-286. [Link]

-

Hutchings, C. J., Koglin, M., & Marshall, F. H. (2010). Therapeutic antibodies directed at G protein-coupled receptors. mAbs, 2(6), 594-606. [Link]

-

Lee, S., & Lee, J. (2016). Engineering therapeutic antibodies targeting G-protein-coupled receptors. BMB reports, 49(2), 71-80. [Link]

- Hergarden, A. C., Tayler, T. D., & Anderson, D. J. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila.

Application Notes & Protocols for Allatostatin II Acetate in Diploptera punctata Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Allatostatin II (AST-II) acetate in studies involving the Pacific beetle cockroach, Diploptera punctata. This document delves into the scientific underpinnings of Allatostatin function, offers detailed experimental protocols, and presents data visualization to facilitate the effective application of this neuropeptide in investigating insect endocrinology.

Scientific Foundation: The Role of Allatostatins in Insect Physiology

Allatostatins are a significant family of neuropeptides that play a crucial role in regulating various physiological processes in insects.[1][2] Primarily recognized for their potent inhibitory effect on the biosynthesis of juvenile hormone (JH), they are key players in the intricate endocrine control of development, reproduction, and metabolism.[2][3][4][5] The corpora allata (CA), a pair of endocrine glands located behind the brain, are the production site of JH, and the primary target for the inhibitory action of Allatostatins.[2][6]

In the viviparous cockroach, Diploptera punctata, a well-established model for studying insect endocrinology, a family of 13 Allatostatins has been identified.[5][7] These peptides, characterized by a C-terminal F-G-L-amide motif, exhibit varying potencies in their ability to suppress JH production.[7][8] Allatostatin II (Dippu-AST 2) has been shown to be one of the most potent inhibitors of JH synthesis in this species.[7]

The acetate salt of Allatostatin II is frequently used in research due to its stability and solubility in aqueous solutions, making it suitable for in vivo and in vitro applications. Understanding the mechanism of action of AST-II is fundamental to designing experiments aimed at manipulating JH levels and studying the downstream physiological consequences.

Mechanism of Action

Allatostatins exert their inhibitory effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of corpora allata cells.[9] This binding event triggers an intracellular signaling cascade that ultimately leads to a reduction in the activity of key enzymes in the juvenile hormone biosynthetic pathway.[10] This rapid and reversible inhibition makes Allatostatins valuable tools for precisely controlling JH levels at specific developmental or reproductive stages.[2]

Experimental Protocols

The following protocols are designed to provide a robust framework for the application of Allatostatin II acetate in Diploptera punctata research. Adherence to these methodologies will ensure reproducible and reliable results.

Preparation of Allatostatin II Acetate Stock and Working Solutions

Objective: To prepare a stable and sterile stock solution of Allatostatin II acetate for subsequent dilution to working concentrations for in vivo and in vitro assays.

Materials:

-

Allatostatin II acetate salt

-

Sterile, nuclease-free water

-

Insect saline solution (e.g., TE buffer)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Reconstitution of Lyophilized Peptide:

-

Centrifuge the vial of lyophilized Allatostatin II acetate briefly to ensure the peptide pellet is at the bottom.

-

Add the appropriate volume of sterile, nuclease-free water to create a stock solution of 1 mM. For example, for 1 mg of AST-II acetate (molecular weight will vary, check the manufacturer's specifications), add the calculated volume of water.

-

Gently vortex to dissolve the peptide completely.

-

-

Sterilization and Aliquoting:

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution on ice.

-

Dilute the stock solution to the desired final concentration using an appropriate insect saline solution. The final concentration will depend on the experimental design and the desired level of JH inhibition.

-

In Vivo Administration of Allatostatin II Acetate

Objective: To deliver a precise dose of Allatostatin II acetate into the hemocoel of Diploptera punctata to assess its systemic effects on juvenile hormone synthesis and other physiological parameters.

Materials:

-

Diploptera punctata (select appropriate age and developmental stage for the experiment)

-

CO2 or cold anesthesia setup

-

Microinjection system (e.g., pulled glass capillaries, nanoliter injector)

-

Prepared Allatostatin II acetate working solution

-

Control injection solution (insect saline)

Protocol:

-

Animal Preparation:

-

Anesthetize the cockroaches using either CO2 or by placing them on a cold surface (e.g., a chilled aluminum block). Anesthesia should be sufficient to immobilize the insect for the duration of the injection.

-

-

Injection Procedure:

-

Load the microinjection needle with the Allatostatin II acetate working solution or the control saline.

-

Carefully insert the needle through the intersegmental membrane, typically in the abdomen, taking care to avoid damaging internal organs. A common injection site is between the 3rd and 4th abdominal sternites.

-

Inject a precise volume of the solution (typically 1-2 µl).[11] The exact volume and concentration should be determined in preliminary dose-response experiments.

-

Withdraw the needle gently.

-

-

Post-Injection Care and Observation:

-

Allow the injected insects to recover in a clean cage with access to food and water.

-

Monitor the insects for any adverse effects of the injection procedure.

-

Proceed with subsequent assays (e.g., radiochemical assay for JH synthesis) at the desired time points post-injection.

-

Quantifying the Inhibitory Effect: Radiochemical Assay for Juvenile Hormone Biosynthesis

Objective: To measure the rate of juvenile hormone biosynthesis by the corpora allata in vitro following in vivo treatment with Allatostatin II acetate, using a radiochemical assay. This assay is a reliable and precise technique for quantifying JH production.[12]

Materials:

-

Corpora allata dissected from treated and control Diploptera punctata

-

Incubation medium (e.g., TC-199) supplemented with L-[methyl-³H]methionine

-

Isooctane (2,2,4-trimethylpentane)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Dissection of Corpora Allata:

-

At the desired time point after Allatostatin II acetate injection, dissect the corpora allata from both treated and control insects in insect saline.

-

-

In Vitro Incubation:

-

Transfer the dissected corpora allata to a small volume (e.g., 50 µl) of incubation medium containing L-[methyl-³H]methionine. This radiolabeled precursor is incorporated into the JH molecule.[13]

-

Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

-

-

Extraction of Juvenile Hormone:

-

Stop the incubation by adding a larger volume of isooctane (e.g., 250 µl) to the incubation tube.

-

Vortex vigorously to extract the newly synthesized radiolabeled JH into the organic phase.

-

Centrifuge briefly to separate the phases.

-

-

Quantification:

-

Transfer a known volume of the isooctane phase to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of JH synthesized.

-

-

Data Analysis:

-

Compare the CPM values from the corpora allata of Allatostatin II-treated insects to those of the control group to determine the percentage of inhibition of JH synthesis.

-

Data Presentation and Visualization

Potency of Diploptera punctata Allatostatins

The various Allatostatins identified in D. punctata exhibit a range of potencies in inhibiting juvenile hormone synthesis. The following table summarizes the reported ED50 values for several of these peptides.

| Allatostatin Peptide | ED50 (nM) | Reference |

| Dippu-AST 1 | 107 | [7] |

| Dippu-AST 2 | 0.014 | [7] |

| Dippu-AST 6 | Potent inhibitor | [8] |

| Dippu-AST 7 | Potent inhibitor | [8] |

ED50 (Effective Dose, 50%) is the concentration of the peptide that causes a 50% inhibition of juvenile hormone synthesis.

Visualizing the Allatostatin Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Allatostatin II signaling pathway in a corpora allata cell.

Caption: Experimental workflow for assessing AST-II activity.

References

- Stay, B., & Woodhead, A. P. (1993). The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual Review of Entomology, 38(1), 179-205.

- Tobe, S. S., Zhang, J. R., Bowser, P. R., Donly, B. C., & Bendena, W. G. (2000). Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors. Journal of Insect Physiology, 46(3), 231-242.

- Bendena, W. G., Donly, B. C., & Tobe, S. S. (1999). Allatostatins: a new family of neuropeptide inhibitors of insect juvenile hormone synthesis. Journal of Neuroendocrinology, 11(11), 839-851.

- Pratt, G. E., Farnsworth, D. E., Siegel, N. R., Fok, K. F., & Feyereisen, R. (1989). Identification of an allatostatin from adult Diploptera punctata.

- Woodhead, A. P., Stay, B., Seidel, S. L., Khan, M. A., & Tobe, S. S. (1989). Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997-6001.

- Tobe, S. S., & Bendena, W. G. (2013). Diploptera punctata as a model for studying the endocrinology of arthropod reproduction and development.

- Stay, B. (2000). A review of the role of neurosecretion in the control of juvenile hormone synthesis: a tribute to Berta Scharrer. Insect Biochemistry and Molecular Biology, 30(8-9), 653-662.

- Stay, B., Tobe, S. S., & Bendena, W. G. (1994). Allatostatins: a family of neuropeptides that inhibit juvenile hormone synthesis in insects. Advances in Insect Physiology, 25, 267-337.

-

Wikipedia. (2023). Juvenile hormone. Retrieved from [Link]

- Tobe, S. S., & Feyereisen, R. (1983). Juvenile hormone biosynthesis: regulation and assay. In Endocrinology of Insects (pp. 161-178). Alan R. Liss, Inc.

- Tobe, S. S., & Stay, B. (1985). Structure and regulation of the corpus allatum. Advances in Insect Physiology, 18, 305-432.

- Tobe, S. S., & Pratt, G. E. (1974). The influence of substrate concentrations on the rate of insect juvenile hormone biosynthesis by corpora allata of the desert locust in vitro. Biochemical Journal, 144(1), 107-113.

- Hult, E. F., Tobe, S. S., & Chang, B. S. (2015). Molecular mechanisms underlying milk production and viviparity in the cockroach, Diploptera punctata. Insect Biochemistry and Molecular Biology, 60, 1-10.

- Woodhead, A. P., Khan, M. A., Stay, B., & Tobe, S. S. (1994). Two new allatostatins from the brains of Diploptera punctata. Insect Biochemistry and Molecular Biology, 24(3), 257-263.

- Brent, C. S., & Dolezal, A. G. (2009). Radiochemical assay of juvenile hormone biosynthesis rate in ants. Cold Spring Harbor Protocols, 2009(7), pdb-prot5248.

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allatostatin in hemocytes of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Juvenile Hormone Pathway in the Viviparous Cockroach, Diploptera punctata | PLOS One [journals.plos.org]

- 5. Diploptera punctata as a model for studying the endocrinology of arthropod reproduction and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 7. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two new allatostatins from the brains of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular mechanisms underlying milk production and viviparity in the cockroach, Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving stability of Allatostatin II acetate in aqueous buffer

The following technical guide serves as a specialized support resource for researchers working with Allatostatin II Acetate (Sequence: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂).[1]

This guide prioritizes chemical mechanistic understanding to prevent degradation before it begins, moving beyond generic "store at -20°C" advice.

Status: Operational | Topic: Aqueous Stability & Handling | Target: R&D Professionals[1]

Executive Summary: The Stability Challenge

Allatostatin II is a neuropeptide inhibitor of juvenile hormone synthesis. While it lacks oxidation-prone Methionine or Cysteine residues, it contains a specific sequence motif—Aspartic Acid-Glycine (Asp-Gly) —that renders it chemically fragile in aqueous buffers.[1]

The Core Threat: The Asp2-Gly3 bond is highly susceptible to spontaneous succinimide formation (dehydration) at neutral to alkaline pH. This intermediate hydrolyzes to form a mixture of native Aspartate and biologically inactive Isoaspartate (isoAsp) .[2] This reaction can occur even at physiological pH (7.4), leading to "silent" loss of potency where the peptide mass remains unchanged, but the structure is biologically null.

Physicochemical Profile

| Property | Data | Implication for Stability |

| Sequence | H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | Asp-Gly (Pos 2-3): High risk of isomerization.[1] |

| Isoelectric Point (pI) | ~9.6 | Net charge is positive at neutral pH.[1] Solubility is generally good, but aggregation can occur near pH 9-10.[1] |

| Hydrophobicity | Moderate (Leu, Tyr, Phe, Ala) | Surface Adsorption Risk: High. Will stick to glass and standard polypropylene. |

| Counter-ion | Acetate | Less toxic to cells than TFA, but provides weak buffering capacity. |

Master Protocol: Reconstitution & Storage

Use this workflow to maximize half-life.[1] Do not deviate without validation.

Reconstitution Workflow

Objective: Solubilize the peptide while suppressing the Asp-Gly isomerization rate.

-

Acidic Start: Never add neutral buffer (PBS/TBS) directly to the lyophilized powder.

-

Action: Dissolve peptide in sterile distilled water or 0.1% Acetic Acid to a concentration of 1–5 mg/mL.

-

Reason: The acidic environment (pH < 5) protonates the Aspartate side chain, preventing the nucleophilic attack that forms the succinimide ring.

-

-

Buffer Selection:

-

Recommended:20 mM Sodium Acetate, pH 5.5 – 6.0 .

-

Avoid: Phosphate buffers at pH > 7.0 (Phosphate catalyzes succinimide formation).[1]

-

-

Surface Passivation:

-

Action: Use Low-Retention (Siliconized) microcentrifuge tubes.

-

Reason: Hydrophobic residues (Leu/Phe) will drive adsorption to standard plastic, causing up to 40% mass loss in dilute solutions (<100 µM) within hours.[1]

-

Visualization: Optimized Workflow

Caption: Step-by-step reconstitution pathway designed to minimize Asp-Gly isomerization and surface adsorption.[1]

Deep Dive: The "Silent" Degradation Mechanism

Why does Allatostatin II lose activity even when stored "correctly" in PBS?

The Asp-Gly sequence is a chemical time bomb. At pH > 7, the nitrogen of the Glycine backbone attacks the side-chain carbonyl of the Aspartate. This creates a cyclic Succinimide intermediate.

This ring is unstable and hydrolyzes rapidly. However, it opens incorrectly 70-85% of the time, resulting in beta-aspartate (isoaspartate) .[1] This "kink" in the peptide backbone destroys the binding affinity for the Allatostatin receptor.

Visualization: The Asp-Gly Trap

Caption: The Asp-Gly isomerization pathway. At neutral pH, the active peptide converts to the inactive Isoaspartate form via a succinimide intermediate.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I see a "ghost peak" or shoulder on my HPLC chromatogram after 24 hours. What is it?

Diagnosis: This is likely the Isoaspartate isomer. Explanation: Isoaspartate has the same mass as native Aspartate (MW 1067.2), so Mass Spec (MS) will not distinguish them easily.[1] However, the structural "kink" alters hydrophobicity, causing it to elute slightly earlier or later on C18 columns. Solution:

-

Lower the pH of your storage buffer to 6.0.

-

Analyze purity using a high-resolution gradient (0.5% B/min) to separate the isomer.[1]

Q2: My peptide concentration dropped by 50% after transferring to a new tube, but no precipitation is visible.

Diagnosis: Non-Specific Adsorption (NSA) . Explanation: Allatostatin II contains hydrophobic residues (Leu, Phe, Tyr). At low concentrations (<100 µg/mL), the peptide monolayers onto the plastic walls of standard polypropylene tubes. Solution:

-

Switch Plastics: Use "Low-Bind" or "LoRetention" tubes (e.g., Eppendorf Protein LoBind).[1]

-

Add Carrier: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to block the surface sites.

Q3: Can I freeze the peptide in the assay buffer (pH 7.4)?

Recommendation: No. Reasoning: Freezing in neutral phosphate buffer can cause "pH shift" during the phase transition. Sodium phosphate can precipitate selectively, causing the remaining liquid phase to become highly acidic or alkaline transiently, accelerating degradation. Protocol: Freeze only in water or dilute acetic acid. Dilute into the pH 7.4 assay buffer immediately before use.

Q4: The peptide is not dissolving in water. It looks cloudy.

Diagnosis: Isoelectric Aggregation. Explanation: While the theoretical pI is high, local salt effects or impurities can cause aggregation. Solution:

-

Add Acetic Acid dropwise until the solution clears (target 5-10% acetic acid final concentration for stock).

-

Sonicate briefly (10-15 seconds) in a water bath to disrupt non-covalent aggregates.

References

-

Woodhead, A. P., et al. (1989).[3] "Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis." Proceedings of the National Academy of Sciences, 86(15), 5997–6001. [1]

-

Manning, M. C., et al. (2010). "Stability of Protein Pharmaceuticals: An Update." Pharmaceutical Research, 27(4), 544–575. (Authoritative review on Asp-Gly isomerization mechanisms).

-

Sigma-Aldrich Technical Guide. "Peptide Stability and Storage." (General guidelines for handling Asp-containing peptides).

-

Waters Corporation. "Preventing Peptide Adsorption in LC-MS Workflows." (Data on hydrophobic peptide loss to plasticware).

Sources

Technical Support Center: Hydrophobic Neuropeptide Solubility

This technical guide is designed as an autonomous support center for researchers encountering solubility issues with hydrophobic neuropeptides. It synthesizes field-proven protocols with mechanistic explanations to ensure experimental integrity.

Topic: Troubleshooting Low Solubility & Aggregation in Hydrophobic Peptides Audience: Senior Researchers, Biochemists, Drug Development Scientists

Core Concept: Why Won't It Dissolve?

The Issue: Hydrophobic neuropeptides (e.g., Amyloid-beta, Ghrelin, certain GPCR ligands) possess non-polar side chains (Val, Ile, Leu, Phe, Trp) that drive them to cluster together in aqueous environments to minimize water contact. This is not just "insolubility"; it is often ordered aggregation (beta-sheet formation) or surface adsorption .

The Consequence:

-

Inaccurate Dosing: You think you are treating cells with 10 µM, but effective concentration is 2 µM.

-

False Negatives: The active peptide is stuck to the tube wall or precipitated.

-

Assay Interference: Aggregates can trigger non-specific immune responses or scatter light in optical assays.

Initial Assessment: The "Charge Rule"

Before opening a solvent bottle, you must calculate the peptide's net charge. Solubility is highest when the net charge is far from zero .

Q: How do I determine the starting solvent based on sequence?

A: Calculate the net charge at pH 7.

-

Assign -1: Asp (D), Glu (E), C-terminal (-COOH).

-

Assign +1: Arg (R), Lys (K), His (H), N-terminal (-NH2).[1]

-

Net Charge: Sum of the above.

Protocol 1: The Solubilization Decision Tree

Use this logic flow to select your initial solvent system.

Figure 1: Decision tree for selecting the initial solubilization strategy based on peptide net charge.

Troubleshooting Guide (Q&A)

Scenario A: The "Stubborn Hydrophobe"

Q: My peptide has a net charge of 0 and is highly hydrophobic. Water turned it into a cloudy suspension. What is the correct workflow?

A: Do not add more water. You must dissolve the peptide in a high-strength organic solvent first, then dilute.[2] Mechanism: Water molecules form an ordered "cage" around hydrophobic residues (entropic penalty). Organic solvents disrupt this cage and solvate the non-polar side chains.

Step-by-Step Protocol:

-

Dry Down: If you already added water, lyophilize the sample back to a powder.

-

Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to the vial.

-

Volume: Use the minimum volume necessary to achieve a concentration 100-1000x higher than your final assay concentration (e.g., make a 10 mM stock for a 10 µM assay).

-

Alternative: If the peptide contains Cysteine (C), Methionine (M), or Tryptophan (W), DMSO can cause oxidation.[3][4] Use DMF (Dimethylformamide) or degassed solvents instead [1].

-

-

Sonication: Sonicate in a water bath for 5-10 minutes. This breaks apart non-covalent aggregates.

-

Dilution: Slowly add the peptide stock to your aqueous buffer while vortexing.

-

Critical: Always add Peptide -> Buffer , never Buffer -> Peptide.

-

Scenario B: The "Disappearing Peptide" (Adsorption)

Q: I dissolved my peptide perfectly, but after serial dilution, the lower concentrations show no activity or mass signal. Why?

A: Your peptide has adsorbed to the plastic walls of your tubes or pipette tips.[5] Hydrophobic peptides (e.g., Amyloid-beta) bind rapidly to polypropylene and glass.

Corrective Actions:

-

Labware: Switch to Low-Retention (LoBind) tubes and tips immediately. Avoid glass, which binds positively charged and hydrophobic peptides avidly [2].

-

Blocking Agents: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your dilution buffer. These "sacrificial" molecules coat the plastic surface, leaving the peptide free in solution.

-

Solvent Carrier: Keep a low percentage of organic solvent (e.g., 5-10% Acetonitrile) in the dilution buffer if possible during intermediate steps.

Scenario C: Aggregation & Gel Formation

Q: My peptide forms a gel or viscous slime upon hydration. Sonication doesn't help.

A: This indicates extensive intermolecular hydrogen bonding, often beta-sheet formation (common in amyloidogenic peptides).

Advanced Protocol (The "Reset" Switch):

-

Disaggregation: Dissolve the peptide in 100% HFIP (Hexafluoroisopropanol) or TFA (Trifluoroacetic acid) . These are potent structure-breakers that disrupt secondary structure.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a speed-vac. This leaves a "monomeric film" on the tube wall.

-

Reconstitution: Redissolve this film in DMSO, then dilute into buffer. This ensures you start with monomers rather than pre-formed fibrils [3].

Quantitative Data: Solvent Compatibility Matrix

Use this table to determine if your solubilization strategy is compatible with your downstream application.

| Solvent / Additive | Primary Use | Cell Culture Limit (Typical) | LC-MS Compatibility | Risk Factors |

| DMSO | General Hydrophobic Peptides | < 0.5% - 1.0% (v/v) | Poor (Ion suppression) | Oxidizes Cys/Met; Permeabilizes membranes.[3] |

| DMF | Cys/Met containing peptides | < 0.1% - 0.5% (v/v) | Poor | Hepatotoxic; Plasticizer (can leach plastics). |

| Acetic Acid (10%) | Basic Peptides (Arg/Lys rich) | Must be neutralized | Good | Can alter pH of unbuffered assays. |

| Ammonium Hydroxide | Acidic Peptides (Asp/Glu rich) | Must be neutralized | Good (Volatile) | High pH can cause racemization or hydrolysis. |

| HFIP | Breaking Aggregates (Amyloids) | Toxic (Remove completely) | Good (Volatile) | Highly volatile; Corrosive. |

| Urea (8M) | Denaturing / Preventing Gel | Incompatible | Incompatible (Salt) | Carbamylation of proteins; Must be dialyzed. |

Visualizing the "Rescue" Workflow

If standard solubilization fails, use this advanced rescue workflow.

Figure 2: Advanced "Rescue Protocol" for peptides that have precipitated or formed gels.

Storage & Stability Best Practices

-

Freeze-Thaw: Hydrophobic peptides are prone to aggregation during freeze-thaw cycles. Aliquot immediately after the first solubilization.[4]

-

Inert Atmosphere: If the peptide contains Cysteine (C), Methionine (M), or Tryptophan (W) , store the lyophilized powder and stock solutions under Argon or Nitrogen gas to prevent oxidation.

-

Hygroscopic Nature: Allow the vial to reach room temperature before opening to prevent water condensation from the air, which can hydrolyze the peptide over time [4].

References

-

LCMS.cz. A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. Retrieved from [Link]

Sources

Minimizing TFA cytotoxicity by using acetate salt peptides

Executive Summary

In synthetic peptide production, Trifluoroacetic acid (TFA) is the standard cleavage and purification agent.[1][2][3][4][5] Consequently, most custom peptides are delivered as TFA salts.[6][7][8] While chemically convenient, residual TFA is a potent cytotoxin and chaotrope that introduces significant artifacts in biological assays. This guide provides a technical roadmap for researchers to transition from TFA to Acetate salts, ensuring data integrity in cellular and in vivo applications.

Part 1: The Diagnostic – Is TFA Compromising Your Data?

Q: Why is my peptide showing toxicity even at low concentrations? A: If your peptide is a TFA salt, the observed toxicity may be an artifact of the counter-ion, not the peptide itself.

-

Mechanism: TFA is a strong acid (pKa ~0.23). In unbuffered or weakly buffered systems, it drastically lowers extracellular pH. Furthermore, the trifluoroacetate anion (

) acts as a chaotropic agent, destabilizing membranes and altering ion channel function (specifically Glycine receptors). -

Threshold: Cellular artifacts have been documented with TFA concentrations as low as 10 nM [1].[7]

-

Symptom: "False positive" cell death or unexplained proliferation spikes (TFA can stimulate growth in certain glioma lines) [2].

Q: How do I calculate the actual amount of TFA in my sample? A: Do not assume the weight of the powder is 100% peptide. TFA salts can account for 10% to 40% of the total mass depending on the number of basic residues (Arg, Lys, His) and the N-terminus.

-

Calculation:

Refer to Table 1 for a mass comparison.

Table 1: Counter-Ion Impact on Net Peptide Content

| Parameter | TFA Salt | Acetate Salt | HCl Salt |

|---|---|---|---|

| Molar Mass of Ion | 114.02 g/mol | 59.04 g/mol | 36.46 g/mol |

| Acidity (pKa) | ~0.23 (Strong Acid) | 4.76 (Weak Acid) | -6.3 (Strong Acid) |

| Cytotoxicity Risk | High | Low (Physiological) | Moderate (Acidosis risk) |

| Solubility Effect | Increases (Chaotropic) | Variable (Can aggregate) | High |

| Net Peptide Content | Lower (~60-80%) | Higher (~75-90%) | Highest (~80-95%) |

Part 2: The Protocol – Performing the "Acetate Switch"

Q: How do I remove TFA and replace it with Acetate? A: We recommend two primary methods. Method A (Resin Exchange) is scalable and preferred for high-value batches. Method B (HPLC) is faster for small analytical samples.

Method A: Strong Anion Exchange (SAX) Resin (Recommended)

-

Principle: A quaternary ammonium resin binds the TFA anions and releases Acetate anions.

-

Reagents: Strong Anion Exchange Resin (acetate form), 0.1M Acetic Acid, HPLC-grade Water.

Step-by-Step Protocol:

-

Preparation: Pack a column with SAX resin (approx. 10-fold molar excess over peptide cationic sites).

-

Conditioning: Wash the resin with 5 column volumes (CV) of 1M Sodium Acetate to ensure full acetate loading, followed by 10 CV of water to remove excess salt.

-

Loading: Dissolve peptide in water (or minimal acetic acid if insoluble). Load onto the column.[9][10]

-

Elution: Elute with water. The peptide (positively charged) passes through; TFA binds to the resin; Acetate is displaced to pair with the peptide.

-

Lyophilization: Freeze and lyophilize the eluate immediately.

-

Validation: Verify removal via Ion Chromatography (IC).

Method B: HPLC Re-purification

-

Principle: Displacing TFA on a C18 column using an Ammonium Acetate buffer system.

-

Buffers:

-

Buffer A: 10 mM Ammonium Acetate in Water (pH 6.0–6.5).

-

Buffer B: 10 mM Ammonium Acetate in Acetonitrile/Water (80:20).

-

Step-by-Step Protocol:

-

Equilibration: Equilibrate C18 column with Buffer A.

-

Loading: Inject peptide (dissolved in Buffer A).

-

Wash: Run isocratic 100% Buffer A for 5–10 minutes to wash out free TFA.

-

Gradient: Run a standard gradient to elute the peptide.

-

Conversion: The peptide elutes as an Acetate salt. Lyophilize repeatedly (2-3 times) from water/acetic acid to remove volatile ammonium acetate.

Part 3: Troubleshooting the Acetate Salt

Q: I switched to Acetate, and now my peptide won't dissolve. What happened? A: This is a common physicochemical phenomenon. TFA is a chaotrope—it breaks hydrogen bonds and forces peptides into solution. Acetate is a kosmotrope (structure-maker); it promotes hydrophobic interactions, which can cause aggregation in hydrophobic peptides.

-

Fix 1 (Acidification): Add 10% Acetic Acid dropwise. The lower pH aids protonation without the toxicity of TFA.

-

Fix 2 (Cosolvent): Dissolve the peptide in a small volume of DMSO (dimethyl sulfoxide) first, then dilute with buffer. Keep final DMSO < 0.1% for cell assays.

-

Fix 3 (Sonication): Acetate salts often form tighter crystal lattices. Mild sonication (30s bursts) can disrupt these lattices.

Q: My retention time shifted on HPLC after the exchange. Is the peptide degraded? A: Likely not. The counter-ion affects the hydrophobicity of the ion-pair complex.

-

Explanation: TFA-peptide pairs are more hydrophobic (retain longer on C18) than Acetate-peptide pairs. A shift to an earlier retention time is a confirmation of successful exchange, not degradation.

Part 4: Visualizing the Workflow